1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
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Overview
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane ring
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-1,2,4-triazole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and amination . Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a triazole moiety. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-8(2)9-13-10(15(3)14-9)11(12)6-4-5-7-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
SNYPPIHTOYUOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2(CCCC2)N)C |
Origin of Product |
United States |
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